

N-(3-Methoxy-4-nitrophenyl)acetamide crystal structure and crystallography data

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Compound of Interest

Compound Name: *N*-(3-Methoxy-4-nitrophenyl)acetamide

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Technical Guide: Crystallographic and Synthesis Data for N-Aryl Acetamides

Disclaimer: This guide addresses the structural and synthetic aspects of nitromethoxy-substituted N-phenylacetamides. Extensive searches did not yield specific crystallographic data for **N-(3-Methoxy-4-nitrophenyl)acetamide**. Therefore, this document presents a detailed analysis of two closely related isomers, N-(4-Methoxy-3-nitrophenyl)acetamide and N-(4-Methoxy-2-nitrophenyl)acetamide, to provide valuable comparative data and relevant experimental protocols for researchers in drug development and chemical sciences.

Introduction

N-aryl acetamides are a class of compounds with significant interest in medicinal chemistry, stemming from the historical use of molecules like phenacetin as analgesics. The introduction of nitro and methoxy substituents to the phenyl ring can modulate the compound's physicochemical properties, biological activity, and metabolic pathways. Understanding the precise three-dimensional structure through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide summarizes the available crystallographic data and synthesis protocols for two key isomers.

Synthesis and Crystallization

The synthesis of these acetamides is typically achieved through the acetylation of the corresponding substituted aniline. The general workflow involves the reaction of a methoxy-nitroaniline with acetic anhydride.

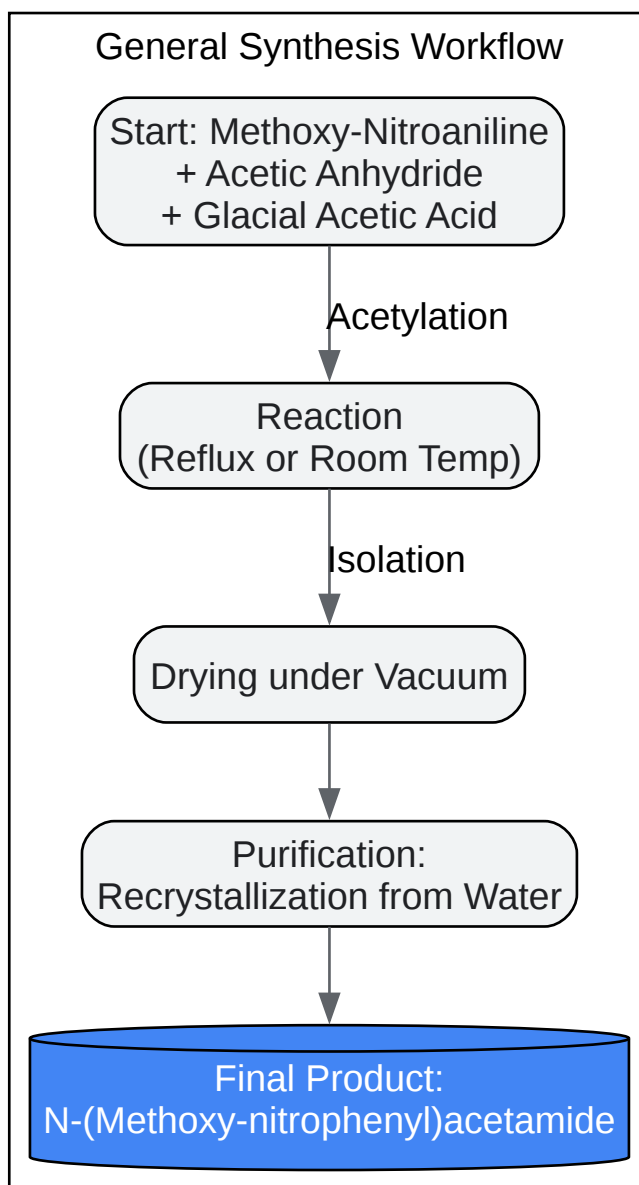
Experimental Protocol: Synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide

A representative protocol for the synthesis involves the acetylation of 4-methoxy-3-nitroaniline.

- **Reaction Setup:** 20 mmol (3.36 g) of 4-methoxy-3-nitroaniline is dissolved in 30 ml of glacial acetic acid in a suitable flask.
- **Acetylation:** A 20% molar excess of acetic anhydride (24 mmol; 2.46 g) is added to the solution.
- **Reaction Conditions:** The mixture is refluxed for 2 hours with continuous stirring.
- **Isolation:** The solvent is removed under vacuum.
- **Purification:** The resulting residue is purified by recrystallization twice from deionized water to yield the final product.
- **Crystal Growth:** Single crystals suitable for X-ray diffraction are grown by slow cooling of a hot, nearly saturated aqueous solution of the compound.

A similar protocol is used for N-(4-Methoxy-2-nitrophenyl)acetamide, where 4-methoxy-2-nitroaniline is used as the starting material, and the reaction is stirred at room temperature for 18 hours.

Synthesis Workflow



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Caption: General workflow for the synthesis of N-(Methoxy-nitrophenyl)acetamide derivatives.

Crystallographic Data

The crystal structures of N-(4-Methoxy-3-nitrophenyl)acetamide and N-(4-Methoxy-2-nitrophenyl)acetamide have been determined by single-crystal X-ray diffraction. The key parameters are summarized below.

Crystal Data and Structure Refinement

Parameter	N-(4-Methoxy-3-nitrophenyl)acetamide	N-(4-Methoxy-2-nitrophenyl)acetamide
Chemical Formula	C ₉ H ₁₀ N ₂ O ₄	C ₉ H ₁₀ N ₂ O ₄
Formula Weight (Mr)	210.19	210.19
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /n
a (Å)	Not specified in provided text	14.8713 (7)
b (Å)	Not specified in provided text	3.9563 (2)
c (Å)	Not specified in provided text	17.2057 (9)
β (°)	Not specified in provided text	114.051 (3)
Volume (Å ³)	Not specified in provided text	924.14 (8)
Z	Not specified in provided text	4
Radiation Type	Not specified in provided text	Cu Kα (λ = 1.54184 Å)
Calculated Density (Mg m ⁻³)	Not specified in provided text	1.510

Key Molecular Geometry Parameters

The orientation of the substituent groups relative to the central phenyl ring is a key structural feature, described by torsion angles.

Torsion Angle Description	N-(4-Methoxy-3-nitrophenyl)acetamide	N-(4-Methoxy-2-nitrophenyl)acetamide
Methoxy Group Planarity (C-C-O-C)	~0.0 (4)° (Nearly coplanar)	6.1 (5)°
Acetamide Group Planarity (C-N-C-C)	~4.9 (4)° (Nearly coplanar)	25.4 (5)° (Considerably twisted)
Nitro Group Twist	~30° (Twisted and disordered)	12.8 (5)°

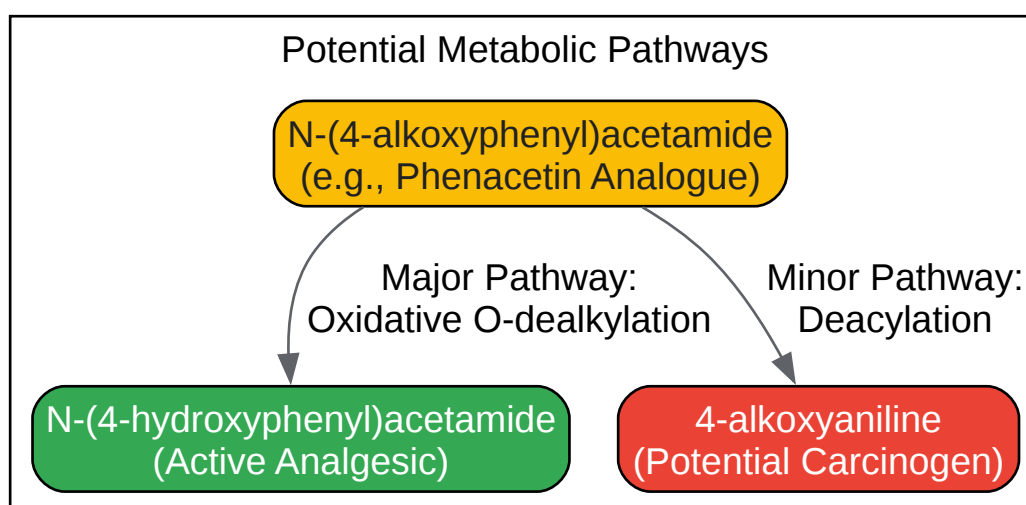
Structural Analysis and Intermolecular Interactions

The substitution pattern significantly influences the molecular conformation and crystal packing.

- In N-(4-Methoxy-2-nitrophenyl)acetamide, the ortho-nitro group allows for the formation of a strong intramolecular N—H...O hydrogen bond between the amide proton and a nitro oxygen atom. This internal bonding leads to a herringbone packing motif in the crystal lattice.
- In N-(4-Methoxy-3-nitrophenyl)acetamide, the absence of an ortho substituent prevents intramolecular hydrogen bonding. Instead, the N-H group donates a hydrogen bond to a nitro oxygen atom of a neighboring molecule, forming chains that propagate through the crystal. The amide carbonyl oxygen is not involved in this hydrogen bonding.

Biological Context and Potential Relevance

These compounds are analogues of phenacetin (N-(4-ethoxyphenyl)acetamide), a known analgesic and antipyretic. The metabolism of such 4-alkoxyacetanilides is a critical aspect of their biological activity and toxicity profile. The primary metabolic pathway is oxidative O-dealkylation to produce N-(4-hydroxyphenyl)acetamide (paracetamol), which is the active analgesic. A minor pathway, deacylation, can produce potentially carcinogenic 4-alkoxyanilines. The introduction of a nitro group could be relevant for studying biotransformation by nitric oxide-derived oxidants.



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Caption: Potential metabolic pathways for N-alkoxyacetanilide compounds.

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